molecular formula C38H52N4O7S2 B611064 Sulfo-Cyanine5 amine CAS No. 2183440-44-8

Sulfo-Cyanine5 amine

Cat. No.: B611064
CAS No.: 2183440-44-8
M. Wt: 740.97
InChI Key: YAAUASLQACUDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cyanine5 amine: is a water-soluble cyanine dye known for its bright far-red fluorescence. This compound is widely used in various scientific applications, particularly in the fields of molecular biology, chemistry, and medical research. The dye is characterized by its high extinction coefficient and excellent water solubility, making it an ideal choice for labeling and imaging applications .

Mechanism of Action

Target of Action

Sulfo-Cyanine5 amine is primarily used as a fluorescent dye . Its primary targets are amine-containing molecules , such as proteins . The dye can bind to these targets and emit fluorescence when excited, making it useful for various applications, including in vivo imaging .

Mode of Action

The mode of action of this compound involves binding to its targets through a chemical reaction . The amine group in the dye molecule can react with various electrophiles, such as activated esters and epoxides . This reaction results in the formation of a stable bond, attaching the dye to the target molecule . The dye can then be excited to emit fluorescence, allowing the target molecule to be visualized .

Biochemical Pathways

Instead, it serves as a tool for visualizing biological structures and processes . By binding to target molecules and emitting fluorescence, it allows researchers to track these molecules and study their roles in various biochemical pathways .

Pharmacokinetics

Itshigh water solubility suggests that it could be readily absorbed and distributed in biological systems. Its stability and reactivity suggest that it could remain bound to its target molecules for a significant period, allowing for long-term imaging applications .

Result of Action

The primary result of this compound’s action is the production of fluorescence . When the dye is excited by light of a specific wavelength, it emits light of a longer wavelength . This emitted light can be detected and used to visualize the location and movement of the dye-bound target molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. Its fluorescence is dependent on the excitation light source, so the presence and intensity of this light can affect the dye’s performance . Additionally, the dye’s high water solubility means that it can be affected by the hydration status of the biological system.

Biochemical Analysis

Biochemical Properties

Sulfo-Cyanine5 amine is an amine-containing fluorescent dye . The amine group is separated from the fluorophore by a relatively long linker that facilitates conjugation . The aliphatic primary amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a fluorescent label. It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent . This is particularly useful for labeling proteins which denature in the presence of organic co-solvents, as well as for proteins with low solubility .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to various biomolecules through its amine group . This group can be coupled with various electrophiles, facilitating the labeling of these molecules . Once bound, the this compound serves as a fluorescent label, allowing for the visualization of these molecules under appropriate conditions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability. The dye is very photostable . When thiols are present in the medium, Sulfo-Cyanine5 blinks upon very intense laser irradiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be dependent on the molecules to which it is bound. As a water-soluble molecule, it is likely to be distributed throughout the aqueous compartments of cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary amine group in the compound allows for conjugation with various electrophiles, such as activated esters and epoxides . The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of Sulfo-Cyanine5 amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include maintaining appropriate temperatures, pH levels, and reaction times to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cyanine5 amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    NHS Esters: Used for conjugation reactions to form stable amide bonds.

    Sulfur Trioxide or Chlorosulfonic Acid: Used for introducing sulfonate groups.

    Hexamethylenediamine: Used for attaching the primary amine group.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Sulfo-Cyanine5 amine:

Properties

IUPAC Name

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAUASLQACUDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo-Cyanine5 amine
Reactant of Route 2
Reactant of Route 2
Sulfo-Cyanine5 amine
Reactant of Route 3
Reactant of Route 3
Sulfo-Cyanine5 amine
Reactant of Route 4
Reactant of Route 4
Sulfo-Cyanine5 amine
Reactant of Route 5
Reactant of Route 5
Sulfo-Cyanine5 amine
Reactant of Route 6
Reactant of Route 6
Sulfo-Cyanine5 amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.